molecular formula C25H29N5O4S B2566721 7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021209-28-8

7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2566721
CAS-Nummer: 1021209-28-8
Molekulargewicht: 495.6
InChI-Schlüssel: ZAOPIPBKFDYSFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor for research use. This compound is recognized in scientific literature for its role in investigating B-cell receptor signaling pathways. Its primary research value lies in the study of autoimmune diseases and hematological cancers, where it is used to probe the mechanisms of B-cell activation and proliferation. By covalently binding to a cysteine residue in the BTK active site, it effectively suppresses downstream signaling, making it a critical tool for preclinical research in conditions like chronic lymphocytic leukemia and rheumatoid arthritis . Researchers utilize this inhibitor to delineate BTK's function in immune regulation and to explore potential therapeutic strategies.

Eigenschaften

IUPAC Name

7-(4-ethoxy-3-methoxyphenyl)-2-ethylsulfanyl-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4S/c1-6-34-19-13-12-16(14-20(19)33-5)22-21(23(31)27-17-10-8-9-11-18(17)32-4)15(3)26-24-28-25(35-7-2)29-30(22)24/h8-14,22H,6-7H2,1-5H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOPIPBKFDYSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC)C)C(=O)NC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (hereafter referred to as "the compound") belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazolo-pyrimidine core
  • Ethoxy and methoxy substituents on phenyl rings
  • An ethylsulfanyl group

The molecular formula is C20H24N4O3SC_{20}H_{24}N_4O_3S with a molecular weight of approximately 396.49 g/mol.

Anticancer Activity

Recent studies have demonstrated that compounds similar to the one exhibit significant anticancer activity . For instance, derivatives of triazolo-pyrimidines have been shown to possess potent effects against various cancer cell lines. The following table summarizes findings from relevant studies:

Compound Cancer Cell Lines Tested IC50 Values (µM) Mechanism of Action
7-(4-ethoxy-3-methoxyphenyl)...MDA-MB-468 (breast), HCT-15 (colon)1.1 - 1.6Induction of apoptosis via caspase activation
3-R-6-(4-methoxyphenyl)...60 cancer cell lines including leukemia and melanomaVaries by derivativeInhibition of mitotic activity and cell cycle arrest

The compound's biological activity is attributed to several mechanisms:

  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death.
  • Cell Cycle Arrest : The compound interferes with the cell cycle, particularly at the G2/M phase, leading to reduced proliferation.
  • Inhibition of Tumor Growth : Studies indicate that it can inhibit tumor growth in vivo, suggesting potential for therapeutic applications.

Study 1: Antitumor Activity Assessment

A study conducted at the National Cancer Institute evaluated the anticancer effects of various triazolo derivatives. The findings indicated that the compound exhibited notable cytotoxicity against multiple cancer types, including breast and lung cancers. The study utilized the sulforhodamine B assay to evaluate cell viability across 60 cancer cell lines.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazolo derivatives highlighted that modifications on the phenyl rings significantly influence biological activity. Substituents such as methoxy and ethoxy groups enhance potency, while larger substituents can diminish efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Core Structure Key Substituents Reported Activity Evidence ID
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 2-(Ethylsulfanyl), 5-methyl, 6-(N-2-methoxyphenylcarboxamide), 7-(4-ethoxy-3-methoxyphenyl) Not explicitly reported (analogs: antitumor)
2h () [1,2,4]Triazolo[1,5-a]pyrimidine 2-((1,3-Dioxolan-2-yl)ethylthio), 7-(3-methoxyphenyl), 6-(N-4-methoxyphenylcarboxamide) mTOR inhibition (radiosensitization)
Compound 7 () [1,2,4]Triazolo[4,3-a]pyrimidine 3-(Thiophen-2-yl), 1-(4-nitrophenyl), 5-phenyl Antitumor (A-549, HepG-2 cell lines)
Compounds 92–99 () [1,2,4]Triazolo[1,5-a]pyrimidine 2-(Aminomethyl/hydroxymethyl), 7-(chlorophenylamino) Dihydroorotate dehydrogenase inhibition
6a–c () Thieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidine 1-(Sulfonamide), 2-(4-fluorophenyl), 7-(4-chlorophenyl) Antitumor, antibacterial
Compound I () Tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine 7-Chloromethyl, 7-hydroxy, 2-(methylsulfanyl) Biologically active (unspecified)

Key Observations

Core Modifications: The target compound’s non-hydrogenated triazolopyrimidine core contrasts with tetrahydro derivatives (e.g., ), which may reduce conformational flexibility but enhance metabolic stability .

Substituent Effects: Ethylsulfanyl vs. Aminomethyl: Ethylsulfanyl at position 2 (target) may confer higher lipophilicity compared to aminomethyl groups in , affecting membrane permeability . Carboxamide vs. Sulfonamide: The carboxamide group (target) supports hydrogen bonding, while sulfonamide derivatives () enhance acidity and metal chelation .

Biological Activity: Analogs with chlorophenyl groups () show antimalarial activity, suggesting the target compound’s ethoxy/methoxy substituents may redirect activity toward cancer or inflammation . Carboxamide-linked derivatives () inhibit mTOR, a pathway critical in hepatocellular carcinoma, aligning with the target compound’s structural motifs .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 2h () Compound 92 ()
Molecular Weight ~550–600 (estimated) 524.55 ~350–400
LogP ~3.5–4.2 (highly lipophilic) ~3.0 ~2.5–3.0
Hydrogen Bond Donors 2 (CONH–, NH) 2 1–2
Hydrogen Bond Acceptors 7 (triazole N, pyrimidine N, carbonyl O, ether O) 8 5–6
  • Solubility : The 2-methoxyphenylcarboxamide and ethoxy groups enhance aqueous solubility compared to purely hydrophobic analogs (e.g., ) .
  • Metabolic Stability : Ethylsulfanyl and methoxy groups may slow oxidative metabolism compared to methylsulfanyl () or unsubstituted analogs .

Research Implications

  • Structure-Activity Relationship (SAR) : Position 2 substituents (e.g., ethylsulfanyl) and aryl groups at position 7 are critical for target engagement. Modifications here could optimize potency .
  • Therapeutic Potential: The compound’s structural similarity to mTOR inhibitors () and antitumor agents () warrants evaluation in oncology models .
  • Synthetic Feasibility : Routes from and (e.g., cyclocondensation, thiourea intermediates) are adaptable for scalable synthesis .

Q & A

How can researchers optimize multi-step synthesis protocols for the target compound to maximize yield and purity?

Methodological Answer:
To optimize synthesis:

  • Solvent Selection: Use polar aprotic solvents like DMF or ethanol to stabilize intermediates and enhance reaction efficiency .
  • Catalysts/Additives: Incorporate triethylamine to facilitate condensation reactions or additives like APTS (3-aminopropyltriethoxysilane) in one-pot reactions to reduce side products .
  • Temperature Control: Maintain temperatures between 120–140°C during cyclization steps to ensure proper ring closure without decomposition .
  • Purification: Employ recrystallization (e.g., ethanol/DMF mixtures) or column chromatography to isolate the final product with ≥90% purity .

What advanced structural characterization techniques are critical for resolving ambiguities in the triazolopyrimidine core?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow evaporation in DMF/ethanol mixtures. Analyze unit cell packing and hydrogen-bonding interactions (e.g., C–H···O/N) to confirm stereochemistry .
  • NMR Spectroscopy: Use 2D NMR (COSY, HSQC) to assign proton environments, particularly for overlapping signals in the triazole and pyrimidine regions .
  • Mass Spectrometry: High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns of intermediates .

How should researchers design enzyme inhibition assays to evaluate the compound’s bioactivity, and address discrepancies between in vitro and cellular data?

Methodological Answer:

  • Assay Design: Use recombinant enzymes (e.g., casein kinase 2) in vitro with ATP-competitive assays. Measure IC50 values via fluorescence-based kinetic readings .
  • Cellular Validation: Apply cell lines expressing target enzymes, using Western blotting to monitor phosphorylation inhibition. Include controls for membrane permeability (e.g., verapamil to block efflux pumps) .
  • Data Reconciliation: Discrepancies may arise from metabolite interference or off-target effects. Use proteomics (e.g., SILAC) to identify unintended interactions .

What strategies are effective in elucidating protein-ligand interactions for this compound?

Methodological Answer:

  • Biophysical Techniques:
    • Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., PKCK2) to measure binding kinetics (kon/koff) .
    • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
  • Crystallography: Co-crystallize the compound with the protein to resolve binding modes at atomic resolution .

How can structure-activity relationship (SAR) studies differentiate this compound from its analogs?

Methodological Answer:

  • Substituent Variation: Compare analogs with modified ethoxy/methoxy groups to assess steric/electronic effects on enzyme inhibition .
  • Bioactivity Profiling: Test derivatives against a panel of kinases to identify selectivity trends (e.g., IC50 shifts >10-fold indicate critical substituents) .
  • Computational Modeling: Perform molecular docking to correlate substituent positions with binding pocket interactions (e.g., π-π stacking vs. hydrogen bonding) .

What steps are critical in troubleshooting low-yield reactions during triazolo[1,5-a]pyrimidine core formation?

Methodological Answer:

  • Intermediate Monitoring: Use TLC/HPLC to track reaction progress and identify stalled steps (e.g., incomplete cyclization) .
  • Catalyst Screening: Test alternative catalysts (e.g., p-TsOH vs. APTS) to enhance cyclization efficiency .
  • Solvent Optimization: Switch to high-boiling solvents (e.g., DMSO) to improve solubility of aromatic intermediates .

How should researchers select characterization techniques for intermediates and final products?

Methodological Answer:

  • Early Intermediates: Use IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Final Product: Combine ¹H/¹³C NMR for regiochemical assignment and X-ray crystallography for absolute configuration .
  • Purity Assessment: Validate via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

What frameworks reconcile contradictory bioactivity data in triazolopyrimidine derivatives?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., ATP concentrations in kinase assays) across studies to identify protocol-dependent variability .
  • Compound Stability: Test degradation under assay conditions (e.g., pH, temperature) via LC-MS to rule out artifactual results .
  • Statistical Validation: Apply multivariate analysis to isolate variables (e.g., cell line genotype) influencing activity discrepancies .

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